

Application Notes and Protocols: Immunofluorescence Staining of Microtubules Following SKLB0565 Treatment

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Compound of Interest

Compound Name: SKLB0565

Cat. No.: B15143523

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB0565 is a novel small molecule inhibitor that has demonstrated potent anti-proliferative activity against a range of cancer cell lines.^{[1][2]} It functions by targeting the colchicine binding site on β -tubulin, thereby inhibiting tubulin polymerization.^{[1][2]} This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, mitochondrial depolarization, and ultimately, apoptosis.^{[1][2]} These characteristics make **SKLB0565** a compound of significant interest in cancer research and drug development.

The following application notes provide detailed protocols for the immunofluorescence staining of microtubules in cells treated with **SKLB0565**, enabling researchers to visualize and quantify the effects of this compound on the microtubule network.

Data Presentation: Quantitative Effects of SKLB0565

The following table summarizes the known quantitative effects of **SKLB0565**.

Parameter	Cell Line/System	Value	Reference
Anti-proliferative Activity (IC50)	Colorectal Carcinoma (CRC) Cell Lines (various)	0.012 - 0.081 μ M	[1][2]
Tubulin Polymerization Inhibition (IC50)	In vitro tubulin polymerization assay	SKLB0565 is a confirmed inhibitor of tubulin polymerization, though a specific IC50 value is not readily available in the public domain. For context, other colchicine-binding site inhibitors show IC50 values for tubulin polymerization in the range of 1-10 μ M.	[1][2][3]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Microtubules after SKLB0565 Treatment

This protocol details the steps for fixing, permeabilizing, and staining cells to visualize the microtubule network following treatment with **SKLB0565**.

Materials:

- Adherent mammalian cells (e.g., HeLa, A549, or colorectal cancer cell lines)
- Sterile glass coverslips
- 6-well plates
- Complete cell culture medium

- **SKLB0565**
- Dimethyl sulfoxide (DMSO, vehicle control)
- Phosphate-buffered saline (PBS), pH 7.4
- Fixation solution: ice-cold methanol or 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1% Triton X-100 in PBS (only required for PFA fixation)
- Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS
- Primary antibody: Mouse anti- α -tubulin antibody
- Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488 or 568)
- Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Seeding:
 - Place sterile glass coverslips into the wells of a 6-well plate.
 - Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
 - Incubate the cells in complete culture medium at 37°C in a humidified 5% CO₂ incubator for 24-48 hours to allow for adherence.
- **SKLB0565** Treatment:
 - Prepare a stock solution of **SKLB0565** in DMSO.

- Dilute the **SKLB0565** stock solution in pre-warmed complete culture medium to the desired final concentrations. A dose-response experiment is recommended.
- Include a vehicle control (DMSO) and a positive control for microtubule disruption (e.g., nocodazole).
- Aspirate the culture medium from the wells and replace it with the medium containing **SKLB0565** or controls.
- Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
- Fixation (Choose one method):
 - Methanol Fixation (often preferred for microtubule visualization):
 - Aspirate the treatment medium and wash the cells once with PBS.
 - Aspirate the PBS and add ice-cold (-20°C) methanol to each well to cover the coverslips.
 - Incubate for 5-10 minutes at -20°C.
 - PFA Fixation:
 - Aspirate the treatment medium and wash the cells once with PBS.
 - Aspirate the PBS and add 4% PFA in PBS to each well.
 - Incubate for 15 minutes at room temperature.
- Permeabilization (only for PFA-fixed cells):
 - Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
 - Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
- Blocking:

- Aspirate the fixative/permeabilization solution and wash the cells three times with PBS for 5 minutes each.
- Add blocking buffer to each well and incubate for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the anti- α -tubulin antibody in blocking buffer at the manufacturer's recommended concentration.
 - Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
 - Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
- Secondary Antibody and Nuclear Staining:
 - Wash the coverslips three times with PBS for 5 minutes each.
 - Dilute the fluorescently-conjugated secondary antibody and DAPI in blocking buffer.
 - Aspirate the PBS and add the secondary antibody/DAPI solution to each coverslip.
 - Incubate for 1 hour at room temperature, protected from light.
- Mounting:
 - Wash the coverslips three times with PBS for 5 minutes each, protected from light.
 - Briefly rinse the coverslips with distilled water.
 - Carefully remove the coverslips from the wells and mount them cell-side down onto a glass slide using a drop of mounting medium.
 - Seal the edges of the coverslip with nail polish and allow it to dry.
- Imaging:

- Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.
- Capture images of the microtubule network and nuclei.

Protocol 2: Quantification of Microtubule Network Disruption

This protocol describes a method to quantify changes in the microtubule network from immunofluorescence images.

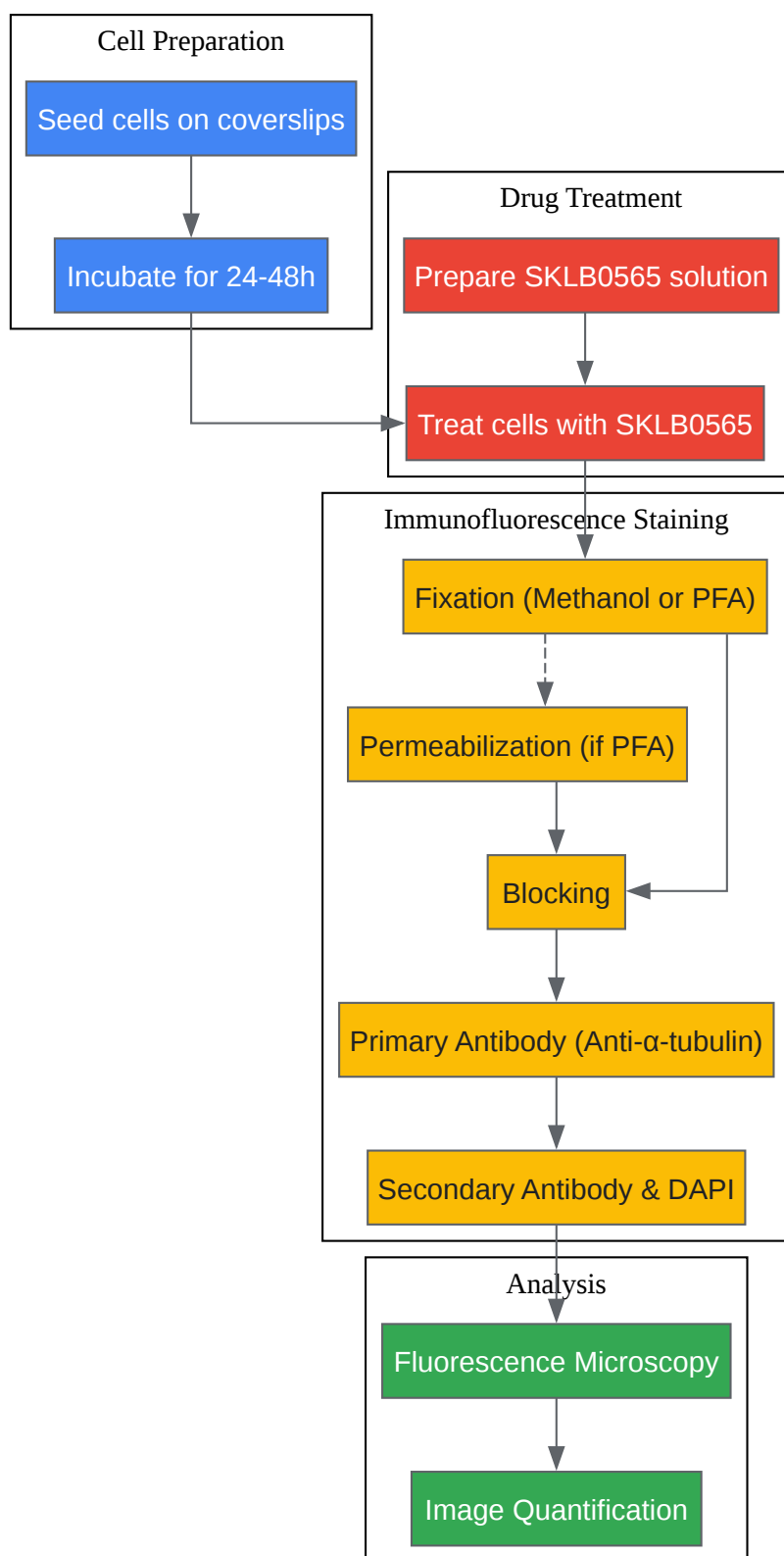
Procedure:

- Image Acquisition:
 - Acquire images from both control and **SKLB0565**-treated cells using identical microscope settings (e.g., exposure time, gain, and laser power).
 - Capture multiple images from different fields of view for each condition to ensure representative data.
- Image Analysis using ImageJ/Fiji or similar software:
 - Microtubule Density:
 - Open the image of the microtubule staining.
 - Convert the image to 8-bit grayscale.
 - Apply a threshold to the image to create a binary mask of the microtubule network.
 - Use the "Analyze Particles" function to measure the total area covered by microtubules.
 - Normalize this area to the number of cells (counted using the DAPI channel) to obtain the average microtubule area per cell.
 - Microtubule Length and Number (for less dense networks):

- Use plugins like "JFilament" or "NeuronJ" to trace and measure the length of individual microtubule filaments.
- This method is more suitable for cells with well-defined, less overlapping microtubules and may be challenging in densely packed networks.
- Texture Analysis:
 - Advanced methods involve analyzing the texture of the microtubule network. Parameters such as "Haralick contrast" and "homogeneity" can provide quantitative measures of the network's organization and disruption.[\[4\]](#)
- Data Analysis:
 - Collect the quantitative data from multiple images for each experimental condition.
 - Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between control and **SKLB0565**-treated groups.

Visualizations

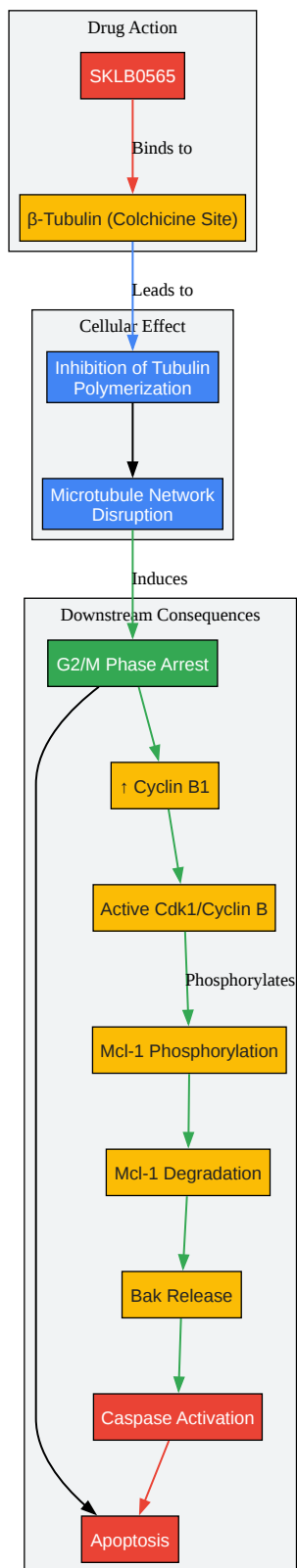
Experimental Workflow



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Caption: Experimental workflow for immunofluorescence staining.

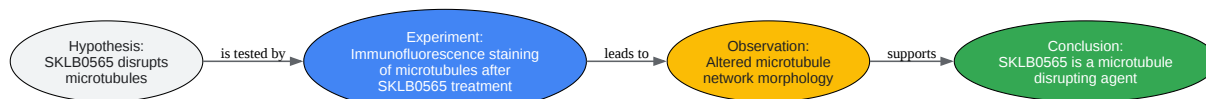
Signaling Pathway of Microtubule Disruption by SKLB0565



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Caption: **SKLB0565** signaling pathway.

Logical Relationship of the Experiment



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Caption: Logical flow of the experiment.

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